4,5-Difluoro-2-(morpholin-4-yl)aniline
Overview
Description
4,5-Difluoro-2-(morpholin-4-yl)aniline is an organic compound with the molecular formula C10H12F2N2O. It is characterized by the presence of two fluorine atoms and a morpholine ring attached to an aniline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-(morpholin-4-yl)aniline typically involves the reaction of 4,5-difluoro-2-nitroaniline with morpholine. The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aniline derivatives .
Scientific Research Applications
4,5-Difluoro-2-(morpholin-4-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms and morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Fluoro-2-(morpholin-4-yl)aniline
- 5-Fluoro-2-(morpholin-4-yl)aniline
- 4,5-Dichloro-2-(morpholin-4-yl)aniline
Uniqueness
4,5-Difluoro-2-(morpholin-4-yl)aniline is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can enhance its stability and binding properties compared to similar compounds .
Biological Activity
4,5-Difluoro-2-(morpholin-4-yl)aniline is an organic compound notable for its unique structure, which includes two fluorine atoms and a morpholine ring attached to an aniline backbone. This configuration enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and drug development. Recent studies have indicated its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C10H12F2N2O
- CAS Number : 1803603-89-5
- Molecular Weight : 202.21 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4,5-difluoro-2-nitroaniline with morpholine under controlled conditions to ensure high purity and yield. The reaction may be catalyzed and conducted using continuous flow reactors to enhance efficiency.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of several bacterial strains.
Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines. For instance:
Cancer Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 0.93 |
MCF7 (breast cancer) | 0.45 |
A549 (lung cancer) | 0.60 |
The mechanism of action appears to involve the modulation of specific molecular targets, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. The presence of fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to inhibition or modulation of their functions.
Target Interactions
- Enzymatic Inhibition : The compound may covalently modify specific residues on target proteins, inhibiting their function.
- Cell Cycle Regulation : It has been shown to affect the activity of CDKs, which are critical for cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several fluorinated compounds, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria due to its unique structural features that enhance membrane penetration. -
Anticancer Research :
Another research project focused on the anticancer properties of this compound revealed that it significantly reduced cell viability in HeLa cells through apoptosis induction mechanisms. The study highlighted the potential for further development into a therapeutic agent for cervical cancer .
Properties
IUPAC Name |
4,5-difluoro-2-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-7-5-9(13)10(6-8(7)12)14-1-3-15-4-2-14/h5-6H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMZAHAENSSYNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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